1,2-Dibromo-3,6-difluoro-4-nitrobenzene
Overview
Description
1,2-Dibromo-3,6-difluoro-4-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,6-difluoro-4-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form dibromobenzene.
Fluorination: The dibromobenzene is then subjected to fluorination using a fluorinating agent such as antimony trifluoride to introduce fluorine atoms at the desired positions.
Nitration: Finally, the fluorinated dibromobenzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,6-difluoro-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions, typically under reflux conditions.
Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products such as 1,2-diamino-3,6-difluoro-4-nitrobenzene can be formed.
Reduction: The major product is 1,2-dibromo-3,6-difluoro-4-aminobenzene.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
1,2-Dibromo-3,6-difluoro-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,2-dibromo-3,6-difluoro-4-nitrobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, and cell signaling, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4-nitrobenzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,6-Difluoro-4-nitrobenzene: Lacks the bromine atoms, affecting its substitution reactions and overall reactivity.
1,2-Dibromo-3,6-difluorobenzene: Lacks the nitro group, leading to different applications and chemical behavior.
Uniqueness
1,2-Dibromo-3,6-difluoro-4-nitrobenzene is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2,3-dibromo-1,4-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(11(12)13)6(10)5(4)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISUTZTZUGJATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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